molecular formula C5H9NO4S B15222647 Carbocisteine-13C3

Carbocisteine-13C3

Cat. No.: B15222647
M. Wt: 182.17 g/mol
InChI Key: GBFLZEXEOZUWRN-ZHPJTALBSA-N
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Description

Carbocisteine-13C3, also known as S-Carboxymethyl-L-cysteine-13C3, is a stable isotope-labeled compound. It is a derivative of carbocisteine, a mucolytic agent used to reduce the viscosity of mucus in the respiratory tract. The compound is labeled with carbon-13 isotopes, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbocisteine-13C3 involves the incorporation of carbon-13 isotopes into the molecular structure of carbocisteine. This can be achieved through the alkylation of cysteine with chloroacetic acid, where the carbon atoms in the chloroacetic acid are replaced with carbon-13 isotopes . The reaction typically occurs under mild conditions, with the use of a suitable base to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity carbon-13 labeled reagents and advanced purification techniques to ensure the final product meets the required standards for research and analytical applications .

Chemical Reactions Analysis

Types of Reactions

Carbocisteine-13C3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Carbocisteine-13C3 exerts its effects by reducing the viscosity of mucus in the respiratory tract. It achieves this by breaking down the glycoprotein structure of mucus, making it easier to expel. The compound targets mucus glycoproteins and disrupts their disulfide bonds, leading to a decrease in mucus viscosity . This mechanism is particularly beneficial in conditions like chronic obstructive pulmonary disease (COPD) and bronchiectasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Carbocisteine-13C3

This compound is unique due to its stable isotope labeling, which makes it an invaluable tool in research applications. The carbon-13 isotopes allow for precise tracking and analysis of metabolic pathways, providing insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C5H9NO4S

Molecular Weight

182.17 g/mol

IUPAC Name

(2R)-2-amino-3-(carboxymethylsulfanyl)(1,2,3-13C3)propanoic acid

InChI

InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1,3+1,5+1

InChI Key

GBFLZEXEOZUWRN-ZHPJTALBSA-N

Isomeric SMILES

C(C(=O)O)S[13CH2][13C@@H]([13C](=O)O)N

Canonical SMILES

C(C(C(=O)O)N)SCC(=O)O

Origin of Product

United States

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